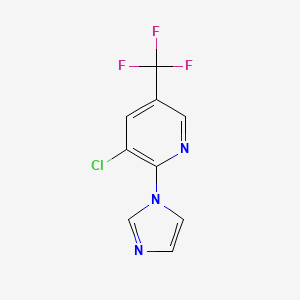

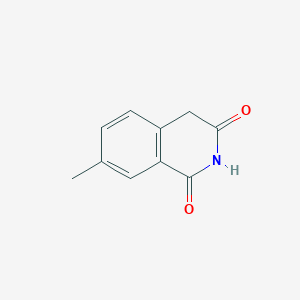

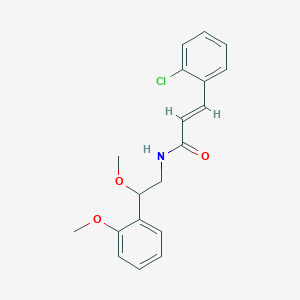

![molecular formula C19H22N4O3 B2556772 6-ethyl-5-((2-methoxybenzyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941903-94-2](/img/structure/B2556772.png)

6-ethyl-5-((2-methoxybenzyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

Numerous methods for the synthesis of pyrimidines are described . For instance, one method involves a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization using direct β-C (sp3)–H functionalization of saturated ketones succeeded by annulation with amidines .Scientific Research Applications

Synthetic Pathways and Chemical Properties

The exploration of heterocyclic compounds, including pyrimidine derivatives, has been a significant focus in the field of medicinal chemistry due to their versatile biological activities and applications in drug development. The compound 6-ethyl-5-((2-methoxybenzyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, represents a class of pyrimidine derivatives that have been investigated for various synthetic and pharmacological applications.

One study reports on the synthesis of polyfunctional fused heterocyclic compounds via indene-1,3-diones, demonstrating the chemical versatility and reactivity of pyrimidine analogs in creating novel heterocyclic structures with potential for diverse biological activities (Hassaneen et al., 2003).

Pharmacological Applications

The interest in pyrimidine derivatives extends to their pharmacological properties, including antimicrobial, antiviral, and anti-inflammatory activities. For instance, research has synthesized novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, exhibiting anti-inflammatory and analgesic properties, highlighting the therapeutic potential of pyrimidine derivatives (Abu‐Hashem et al., 2020).

Optical and Nonlinear Optical (NLO) Applications

Beyond pharmacological uses, pyrimidine derivatives have been evaluated for their physical properties, such as optical and nonlinear optical (NLO) characteristics. A study on pyrimidine-based bis-uracil derivatives synthesized through condensation reactions explored their potential in drug discovery, photoluminescence, and as candidates for NLO device fabrications, indicating the broad applicability of these compounds in materials science (Mohan et al., 2020).

Antiviral and Antimicrobial Exploration

Pyrimidine derivatives have also been explored for their antiviral and antimicrobial activities. For example, the synthesis and evaluation of 1,3-dimethyl-6-(1H-1,2,3-triazol-1-yl)pyrimidine-2,4(1H,3H)-dione derivatives against Hepatitis A virus (HAV) and Herpes simplex virus type-1 (HSV-1) illustrate the potential of pyrimidine analogs in addressing viral pathogens (El-Etrawy & Abdel-Rahman, 2010).

Mechanism of Action

The mechanism of action of pyrimidines can vary depending on their specific structure and the biological system in which they are acting. For instance, some pyrimidines exhibit anti-inflammatory effects through their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Future Directions

properties

IUPAC Name |

6-ethyl-5-[(2-methoxyphenyl)methylamino]-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O3/c1-5-12-10-21-17-15(18(24)23(3)19(25)22(17)2)16(12)20-11-13-8-6-7-9-14(13)26-4/h6-10H,5,11H2,1-4H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBLWTRXQJAOYQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C2C(=C1NCC3=CC=CC=C3OC)C(=O)N(C(=O)N2C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

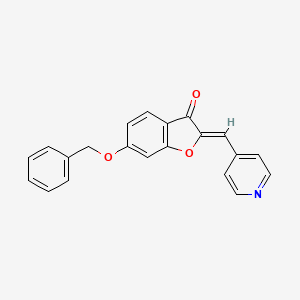

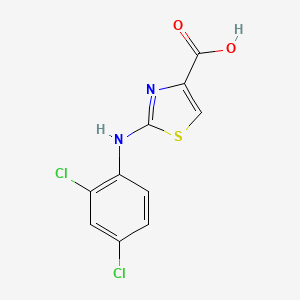

![N-(6-isopropylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2556691.png)

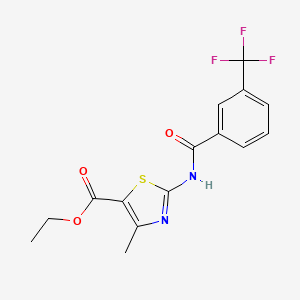

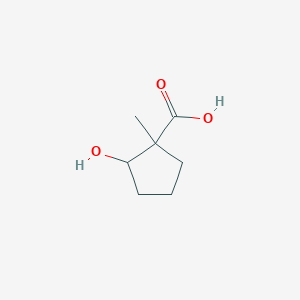

![4-[(2-Cyclopropylacetyl)amino]benzoic acid](/img/structure/B2556699.png)

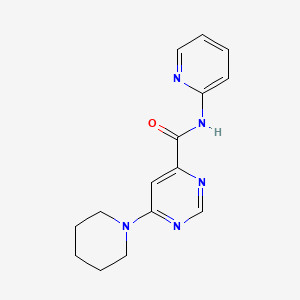

![6-[4-(2,6-Dimethylphenyl)piperazino]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2556707.png)

![Benzene, 1,3-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B2556710.png)

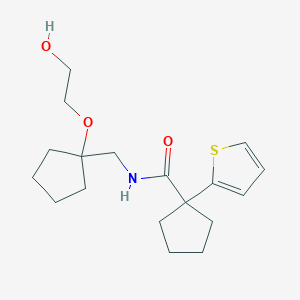

![N-(1-Cyclobutylethyl)-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2556712.png)